molecular formula C16H15BrO4 B2372301 4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde CAS No. 927583-15-1

4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde

Cat. No.: B2372301
CAS No.: 927583-15-1
M. Wt: 351.196
InChI Key: AXWNFHMHBQVHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a bromophenoxy group, an ethoxy linker, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde typically involves the following steps:

    Formation of 4-bromophenoxyethanol: This intermediate is synthesized by reacting 4-bromophenol with ethylene oxide under basic conditions.

    Etherification: The 4-bromophenoxyethanol is then reacted with 3-methoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzoic acid.

    Reduction: 4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group is the primary site of reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Bromophenoxy)ethoxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.

    4-(2-(4-Chlorophenoxy)ethoxy)-3-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.

Properties

IUPAC Name

4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-16-10-12(11-18)2-7-15(16)21-9-8-20-14-5-3-13(17)4-6-14/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWNFHMHBQVHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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